molecular formula C12H14F2N2O4 B2448922 N'-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide CAS No. 898356-83-7

N'-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide

Cat. No. B2448922
CAS RN: 898356-83-7
M. Wt: 288.251
InChI Key: BPMDTKBLYCWZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide, also known as DFOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DFOA is a white, crystalline solid that is soluble in organic solvents and has a molecular formula of C14H17F2NO3.

Scientific Research Applications

  • Coordination Chemistry : Oxamidato complexes, such as N'-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide, have been extensively studied for their coordinating properties, especially in the formation of copper(II) complexes. These studies have explored the influence of steric constraints on complex formation, providing insights into the coordination behavior of these compounds (Lloret et al., 1992).

  • Bimetallic Complexes and Cytotoxicity : Research has been conducted on bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide ligands. These studies have included the synthesis and characterization of these complexes, along with investigations into their cytotoxic activities, reactivities towards DNA and protein (Li et al., 2012).

  • Structural Analysis and Magnetic Behavior : The structural and magnetic properties of dicopper complexes of N,N'-bis[2,2-dimethyl-4-(2-hydroxyphenyl)-3-aza-3-buten] oxamide have been a subject of study. These investigations have focused on the crystal structure and the magnetic interactions within these compounds (Costes et al., 1995).

  • Chemiluminescence Applications : N-trifluoromethyl sulfonyl oxamides, a class related to oxamides, have been discovered to be highly efficient in chemiluminescent reactions. This has implications for the development of novel chemiluminescent materials and analytical methods (Tseng et al., 1979).

  • Supramolecular Structures and Anticancer Activities : Studies have explored the synthesis and structure of dicopper(II) complexes bridged by N,N'-bis(substituted)oxamide ligands. These complexes have been shown to interact with DNA and proteins, and have demonstrated in vitro anticancer activities (Zheng et al., 2015).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O4/c1-19-10(20-2)6-15-11(17)12(18)16-9-4-3-7(13)5-8(9)14/h3-5,10H,6H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMDTKBLYCWZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-difluorophenyl)-N2-(2,2-dimethoxyethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.